CID 156588672

Description

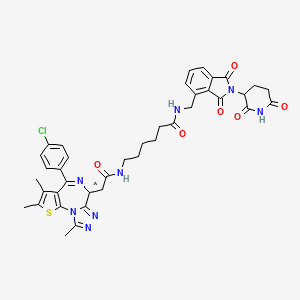

CID 156588672, identified as Oscillatoxin F, is a marine-derived cyclic peptide belonging to the oscillatoxin family. These compounds are secondary metabolites produced by cyanobacteria (e.g., Moorea producens), known for their complex macrocyclic structures and diverse bioactivities, including cytotoxicity and protease inhibition . Oscillatoxin F features a 25-membered macrocyclic core with unique substitutions, including a methylated tyrosine residue and a brominated indole moiety, distinguishing it from other oscillatoxin derivatives (Figure 1D) .

Properties

InChI |

InChI=1S/C39H38ClN8O6S/c1-20-21(2)55-39-32(20)34(23-11-13-25(40)14-12-23)43-27(35-46-45-22(3)47(35)39)18-31(51)41-17-6-4-5-10-29(49)42-19-24-8-7-9-26-33(24)38(54)48(37(26)53)28-15-16-30(50)44-36(28)52/h7-9,11-14,28H,4-6,10,15-19H2,1-3H3,(H,41,51)(H,42,49)(H,44,50,52) | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSOWKODOMZQCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=N[C](C3=NN=C(N23)C)CC(=O)NCCCCCC(=O)NCC4=C5C(=CC=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H38ClN8O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of CID 156588672 involves connecting ligands for Cereblon and BRD4. The detailed synthetic routes and reaction conditions are outlined in patent WO2017007612A1, example 37 . The preparation method for in vivo formula includes dissolving the compound in DMSO, followed by mixing with PEG300, Tween 80, and ddH2O . Industrial production methods typically involve custom synthesis services to ensure high purity and yield .

Chemical Reactions Analysis

CID 156588672 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include DMSO, PEG300, and Tween 80 . The major products formed from these reactions are typically the degraded target proteins, such as BRD4 .

Scientific Research Applications

CID 156588672 has a wide range of scientific research applications, including:

Chemistry: Used as a tool for studying protein degradation and the ubiquitin-proteasome system.

Biology: Employed in research to understand the role of BET proteins in various biological processes.

Industry: Utilized in drug discovery and development to create new therapeutic agents targeting BET proteins.

Mechanism of Action

CID 156588672 exerts its effects by forming a ternary complex with the target protein (BRD4) and an E3 ubiquitin ligase (Cereblon). This complex facilitates the ubiquitination of the target protein, leading to its recognition and degradation by the proteasome . The molecular targets involved include BRD4 and Cereblon, and the pathway primarily involves the ubiquitin-proteasome system .

Comparison with Similar Compounds

Structural Analogues

The oscillatoxin family includes several derivatives with structural variations that influence their physicochemical and biological properties. Key analogs are listed below:

Key Structural Differences :

- Bromination: Oscillatoxins E and F contain brominated indole groups, enhancing their hydrophobicity compared to non-brominated analogs .

- Methylation : 30-Methyl-Oscillatoxin D and Oscillatoxin F feature methyl groups at distinct positions, affecting steric hindrance and binding affinity to molecular targets.

Physicochemical Properties

| Property | Oscillatoxin D | 30-Methyl-Oscillatoxin D | Oscillatoxin F (Predicted) |

|---|---|---|---|

| LogP | 3.2 | 3.8 | ~4.1 (↑ hydrophobicity) |

| Solubility (H₂O) | 0.02 mg/mL | 0.01 mg/mL | <0.01 mg/mL |

| Bioavailability | Low | Low | Low |

Notes:

- Increased bromination and methylation in Oscillatoxin F likely reduce aqueous solubility, as seen in analogs like CID 1761-61-1 (brominated aromatic compound, solubility 0.687 mg/mL) .

- LogP values were estimated using fragment-based methods (e.g., XLOGP3), consistent with practices for marine peptides .

Implications :

Analytical Characterization

- LC-ESI-MS : Oscillatoxins are analyzed using reversed-phase HPLC coupled with electrospray ionization mass spectrometry (LC-ESI-MS). Source-induced collision-induced dissociation (CID) fragments reveal side-chain modifications, aiding structural differentiation .

- NMR : ¹H and ¹³C NMR data confirm macrocyclic connectivity and substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.